2-Hydroxy-1-(2-phenoxyethyl)spiro[2-imidazoline-4,1'-indane]-5-one
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Overview
Description
2-Hydroxy-1-(2-phenoxyethyl)spiro[2-imidazoline-4,1’-indane]-5-one is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1-(2-phenoxyethyl)spiro[2-imidazoline-4,1’-indane]-5-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-phenoxyethylamine with an indane derivative, followed by cyclization to form the spiro structure. The reaction conditions often require the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-1-(2-phenoxyethyl)spiro[2-imidazoline-4,1’-indane]-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazoline ring can be reduced to form an imidazolidine derivative.
Substitution: The phenoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of imidazolidine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-1-(2-phenoxyethyl)spiro[2-imidazoline-4,1’-indane]-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-1-(2-phenoxyethyl)spiro[2-imidazoline-4,1’-indane]-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spiro structure allows for unique binding interactions, which can enhance its specificity and potency. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-1-(2-phenoxyethyl)spiro[2-imidazoline-4,1’-indane]-5-one
- 4-(1-Hydroxy-2-phenoxyethyl)phenol
- 3’-(4-Bromobenzoyl)-4’-hydroxy-1’-(2-hydroxyethyl)-4H-spiro[1,2,5]oxadiazolo[3,4-b]pyrazine-5,2’-pyrrole]-5’,6(1’H,7H)-dione
Uniqueness
2-Hydroxy-1-(2-phenoxyethyl)spiro[2-imidazoline-4,1’-indane]-5-one is unique due to its spiro structure, which imparts distinct chemical and physical properties. This structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C19H18N2O3 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
3'-(2-phenoxyethyl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione |
InChI |
InChI=1S/C19H18N2O3/c22-17-19(11-10-14-6-4-5-9-16(14)19)20-18(23)21(17)12-13-24-15-7-2-1-3-8-15/h1-9H,10-13H2,(H,20,23) |
InChI Key |
IUESUTULOVQDNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C3=CC=CC=C31)C(=O)N(C(=O)N2)CCOC4=CC=CC=C4 |
Origin of Product |
United States |
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